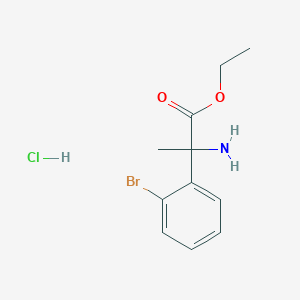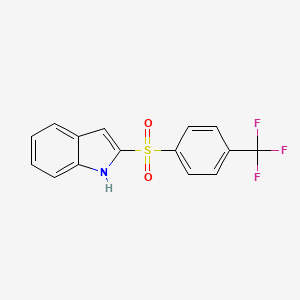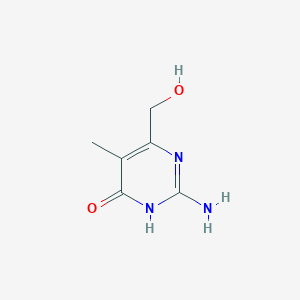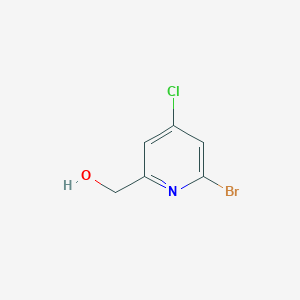
(6-Bromo-4-chloropyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromo-4-chloropyridin-2-yl)methanol: is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and chlorine substituents on the pyridine ring, along with a hydroxymethyl group, makes this compound an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the bromination of 2-chloropyridine, followed by the reaction with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production methods for (6-Bromo-4-chloropyridin-2-yl)methanol are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of 6-bromo-4-chloropyridine-2-carboxylic acid.
Reduction: Formation of 6-bromo-4-chloropyridin-2-ylmethane.
Aplicaciones Científicas De Investigación
Chemistry: (6-Bromo-4-chloropyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on various biological systems. It may serve as a starting material for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties. It can be used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (6-Bromo-4-chloropyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
- (6-Bromo-2-chloropyridin-3-yl)methanol
- (4-Bromo-6-chloropyridin-2-yl)methanol
- (6-Bromo-pyridin-2-yl)methanol
Comparison:
- (6-Bromo-4-chloropyridin-2-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties.
- (6-Bromo-2-chloropyridin-3-yl)methanol and (4-Bromo-6-chloropyridin-2-yl)methanol have different substitution patterns, which can lead to variations in their chemical behavior and applications.
- (6-Bromo-pyridin-2-yl)methanol lacks the chlorine substituent, which can affect its overall reactivity and potential applications.
Propiedades
Fórmula molecular |
C6H5BrClNO |
|---|---|
Peso molecular |
222.47 g/mol |
Nombre IUPAC |
(6-bromo-4-chloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2 |
Clave InChI |
FAXCELWEPMNIMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CO)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


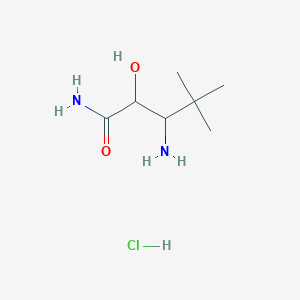
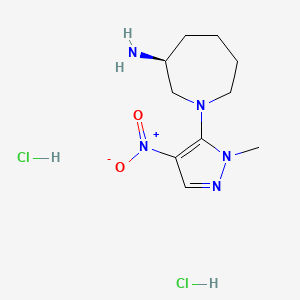
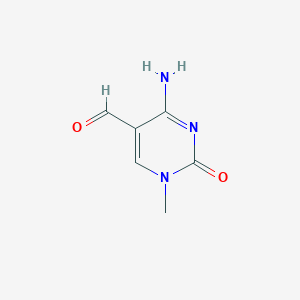
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
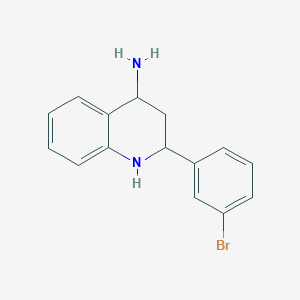

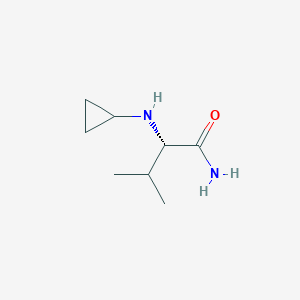
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)

